molecular formula C9H12N2O B597380 2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one CAS No. 1231950-42-7

2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one

Cat. No.: B597380
CAS No.: 1231950-42-7
M. Wt: 164.208
InChI Key: ZMEQSKIOSXBCHV-UHFFFAOYSA-N
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Description

2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are a significant class of compounds due to their wide range of applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-isopropyl-1,3-diaminopropane with cyclopentanone in the presence of a dehydrating agent can lead to the formation of the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding imidazole derivatives with different functional groups.

Scientific Research Applications

2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, the compound is being explored for its potential therapeutic effects, including its use in the treatment of certain diseases. Additionally, in the industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with mitochondrial enzymes and affect cellular energy production. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Isopropyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one can be compared with other similar compounds such as 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione and 4-(1H-benzo[d]imidazol-2-yl)aniline. These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1231950-42-7

Molecular Formula

C9H12N2O

Molecular Weight

164.208

IUPAC Name

2-propan-2-yl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one

InChI

InChI=1S/C9H12N2O/c1-5(2)9-10-6-3-4-7(12)8(6)11-9/h5H,3-4H2,1-2H3,(H,10,11)

InChI Key

ZMEQSKIOSXBCHV-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(N1)CCC2=O

Synonyms

2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one

Origin of Product

United States

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